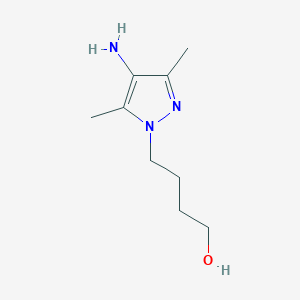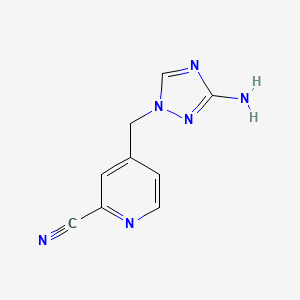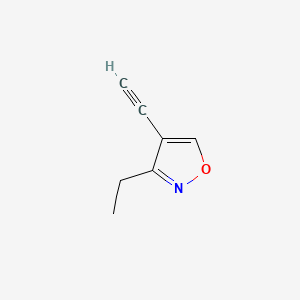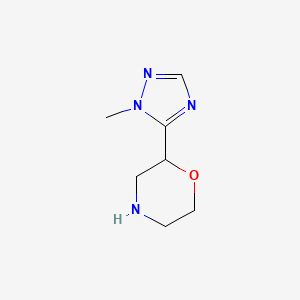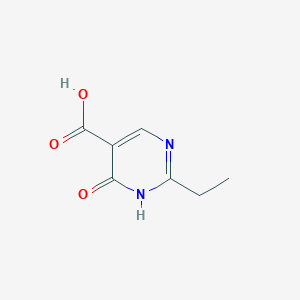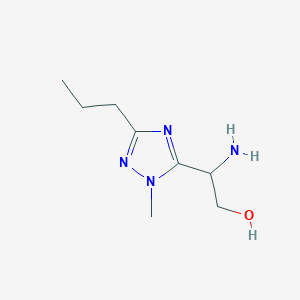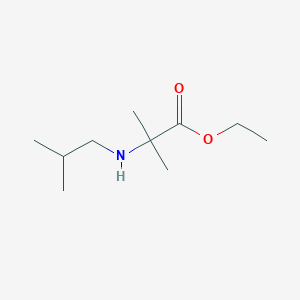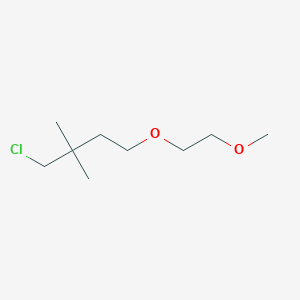
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane is an organic compound with the molecular formula C10H21ClO2. This compound is characterized by the presence of a chlorine atom, a methoxyethoxy group, and a dimethylbutane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane typically involves the reaction of 1-chloro-2,2-dimethylbutane with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of ethers, amines, or alcohols.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxyethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(2-methoxyethoxy)-2-methylbenzene: Similar in structure but with a benzene ring instead of a dimethylbutane backbone.
2-Bromo-1-chloro-4-methoxybenzene: Contains a bromine atom and a methoxy group on a benzene ring.
1-Chloro-4-methoxybenzene: A simpler structure with a methoxy group on a benzene ring.
Uniqueness
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane is unique due to its specific combination of functional groups and its dimethylbutane backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H19ClO2 |
|---|---|
Poids moléculaire |
194.70 g/mol |
Nom IUPAC |
1-chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane |
InChI |
InChI=1S/C9H19ClO2/c1-9(2,8-10)4-5-12-7-6-11-3/h4-8H2,1-3H3 |
Clé InChI |
JRESEWSEJJMOAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOCCOC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


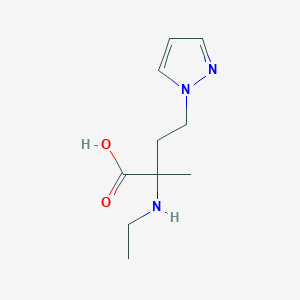
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
